The specific stereochemistry of Abacavir, with its defined R and S configurations, is crucial for its biological activity. Research efforts have explored methods for the stereoselective synthesis of Abacavir and related compounds. A 2003 study by Darley et al. described a method for the stereocontrolled synthesis of 2-methylisocitrate, a molecule with a similar structure to Abacavir, using lactic acid as a starting material. This research provides valuable insights into the stereochemical aspects of these biologically significant molecules [].
Abacavir's structure has also been used as a reference point in studies on enzyme inhibition. A 1987 study by Thaisrivongs et al. investigated angiotensinogen transition-state analogues, highlighting compounds with a similar structure to Abacavir, as potential inhibitors of human plasma renin. This research has implications for the design of novel renin inhibitory peptides, which could be useful in treating hypertension [].
The core structure of Abacavir has also been identified in natural products isolated from fungi. A 2009 study by Yuan et al. reported on new polyketides isolated from endophytic fungi, which showed structural similarities to Abacavir. These natural products exhibited significant growth inhibition in human tumor cells, suggesting their potential as anticancer agents. Further research is needed to explore this possibility [].